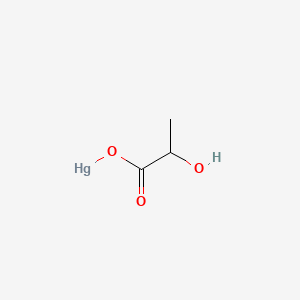
(Lactato-O1,O2)mercury
Description
(Lactato-O1,O2)mercury is a mercury-containing coordination compound where mercury(II) is chelated by a lactate ligand (C₃H₅O₃⁻) via its hydroxyl (O1) and carboxylate (O2) oxygen atoms. Its CAS registry number is 18918-06-4 . It is classified as a "non-essential metal" compound under global regulatory frameworks, with strict concentration limits (e.g., 0.1% in restricted substances lists) due to mercury’s toxicity .
Properties
CAS No. |
18918-06-4 |
|---|---|
Molecular Formula |
C3H5HgO3 |
Molecular Weight |
289.66 g/mol |
IUPAC Name |
2-hydroxypropanoyloxymercury |
InChI |
InChI=1S/C3H6O3.Hg/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
LHJBIHAZGLIADE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)O[Hg])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Lactato-O1,O2)mercury typically involves the reaction of mercury(II) salts with lactic acid. One common method is to dissolve mercury(II) chloride in water and then add lactic acid to the solution. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is essential to obtain this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Lactato-O1,O2)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury or other mercury-containing compounds.
Substitution: The lactate ligands in this compound can be substituted by other ligands, resulting in the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may produce mercury oxides, while reduction can yield elemental mercury. Substitution reactions result in new mercury complexes with different ligands.
Scientific Research Applications
(Lactato-O1,O2)mercury has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research is ongoing to explore the potential use of this compound in medical applications, including its antimicrobial properties.
Industry: It is used in industrial processes that require mercury compounds, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (Lactato-O1,O2)mercury involves its interaction with molecular targets, primarily through coordination with oxygen atoms in biological molecules. This interaction can disrupt normal cellular functions, leading to various effects. The compound’s ability to bind to proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Mercury Compounds
Bis(lactato-O1,O2)mercury (CAS 18917-83-4)
- Structural Differences : Contains two lactate ligands per mercury atom, forming a bis-chelate complex, whereas this compound likely has a 1:1 stoichiometry .
- Regulatory Status : Both compounds are restricted to 0.1% concentration in consumer products (e.g., cosmetics) due to mercury’s bioaccumulative and neurotoxic effects .
- Applications : Neither compound is explicitly linked to industrial or medical uses in the evidence, suggesting their primary relevance lies in regulatory compliance rather than functional applications.
Bromo(2-hydroxypropyl)mercury (CAS 8832-83-2)
- Structural Differences : Features a bromine atom and a 2-hydroxypropyl group instead of lactate. This alters solubility and reactivity; bromine may enhance volatility compared to lactate’s stabilizing carboxylate group .
- Toxicity and Regulation : Permitted at higher concentrations (up to 1000 ppm in certain industrial guidelines) compared to this compound, possibly due to differences in bioavailability or degradation pathways .
Comparison with Functional Analogues (Non-Mercury)
Magnesium Lactate (CAS 18917-93-6)
- Structural Similarity: Shares the lactate ligand but replaces mercury with magnesium, a non-toxic, essential metal. The magnesium analogue adopts a tetrahedral coordination geometry, while mercury’s larger ionic radius and higher charge density favor linear or trigonal planar geometries .
- Applications : Magnesium lactate is widely used in cosmetics and pharmaceuticals as a pH adjuster and moisturizer, contrasting sharply with this compound’s restricted status .
- Safety: Classified as a low-hazard compound (WGK Germany: 1) with minor skin irritation risks, underscoring mercury’s disproportionate toxicity .
Comparison with Other Organic Mercury Compounds
Phenylmercuric Acetate (CAS 62-38-4)
- Structure and Reactivity : Contains a phenyl group bonded to mercury, making it more lipophilic and persistent in biological systems compared to the hydrophilic lactate ligand in this compound .
Data Table: Key Properties and Regulatory Limits
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


